

Using N,2-Bis(2-bromophenyl)acetamide for oxindole synthesis

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Compound of Interest

Compound Name: *N,2-Bis(2-bromophenyl)acetamide*

CAS No.: 1820703-74-9

Cat. No.: B2949409

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Application Note: Chemoselective Synthesis of Functionalized Oxindoles using **N,2-Bis(2-bromophenyl)acetamide**

Executive Summary

This application note details the protocol for the palladium-catalyzed intramolecular

-arylation of **N,2-bis(2-bromophenyl)acetamide** to synthesize 3-(2-bromophenyl)oxindole. This specific precursor is unique because it contains two potential electrophilic sites (aryl bromides). This guide demonstrates how to achieve chemoselective cyclization to form the oxindole core while preserving the second aryl bromide for downstream diversification (e.g., Suzuki-Miyaura coupling). This workflow is critical for generating 3,3-disubstituted oxindole libraries, a privileged scaffold in kinase inhibitors and alkaloid synthesis.

Introduction & Mechanistic Rationale

The oxindole (indolin-2-one) scaffold is ubiquitous in natural products (e.g., horsfiline, spirotryprostatin) and pharmaceuticals (e.g., Sunitinib). Traditional syntheses (Stoltz-Friedländer or radical cyclization) often lack the flexibility to install complex substituents at the C3 position.

The Hartwig-Buchwald

-arylation offers a robust alternative. By using **N,2-bis(2-bromophenyl)acetamide**, we exploit the kinetic favorability of forming a 5-membered ring over intermolecular coupling.

The Challenge: The substrate contains two aryl bromide moieties.

- Site A (

-aryl): Proximal to the nucleophilic enolate formed at the

-carbon. Cyclization here yields the oxindole.[1][2]

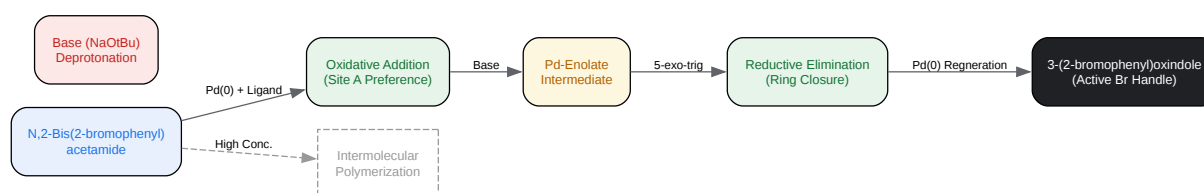
- Site B (

-aryl): Attached to the

-carbon. Oxidative addition here typically leads to polymerization or complex mixtures unless the catalyst is highly selective for the intramolecular pathway.

The Solution: Using a bulky phosphine ligand (e.g., Xantphos or BINAP) and controlled dilute conditions favors the intramolecular formation of the palladium enolate and subsequent reductive elimination to form the 5-membered ring, leaving the Site B bromide intact.

Mechanistic Pathway (DOT Visualization)



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Figure 1: Catalytic cycle favoring intramolecular 5-exo-trig cyclization over intermolecular pathways.

Experimental Protocol

Materials & Reagents

Reagent	Equiv.	Role	Notes
N,2-Bis(2-bromophenyl)acetamide	1.0	Substrate	Dry thoroughly before use.
Pd(dba) ₂	0.02 (2 mol%)	Catalyst Precursor	Bis(dibenzylideneacetone)palladium(0).
Xantphos	0.03 (3 mol%)	Ligand	Large bite angle promotes reductive elimination.
NaOtBu	1.5	Base	Sodium tert-butoxide. Must be stored in glovebox.
1,4-Dioxane	[0.1 M]	Solvent	Anhydrous, degassed.

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation

- In a glovebox or under Argon counter-flow, charge a flame-dried Schlenk tube with Pd(dba)₂ (11.5 mg, 0.02 mmol) and Xantphos (17.4 mg, 0.03 mmol).
- Add 2.0 mL of anhydrous 1,4-dioxane.
- Stir at room temperature for 10 minutes until the solution turns a clear orange/red, indicating active catalyst formation ().

Step 2: Substrate Addition

- Add **N,2-bis(2-bromophenyl)acetamide** (369 mg, 1.0 mmol) to the reaction vessel.
- Add NaOtBu (144 mg, 1.5 mmol). Note: The solution may darken immediately due to deprotonation.

- Add the remaining dioxane (8.0 mL) to reach a concentration of 0.1 M.
 - Critical: Do not exceed 0.2 M concentration. Higher concentrations increase the rate of intermolecular side reactions (dimerization) relative to the intramolecular cyclization.

Step 3: Reaction & Monitoring

- Seal the tube and heat to 100°C in an oil bath.
- Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.
 - Target: Disappearance of starting material (approx. 2-4 hours).
 - Observation: The product, 3-(2-bromophenyl)oxindole, is typically more polar than the bis-bromo precursor.

Step 4: Workup & Purification

- Cool to room temperature.
- Quench with saturated aqueous NH₄Cl (10 mL) and dilute with EtOAc (20 mL).
- Filter through a pad of Celite to remove Palladium black.
- Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: Flash column chromatography (SiO₂).
 - Gradient: 0%
30% EtOAc in Hexanes.
 - Yield Expectation: 75-85% as an off-white solid.

Results Analysis & Troubleshooting

Expected Data Profile

The isolated product should be 3-(2-bromophenyl)oxindole.

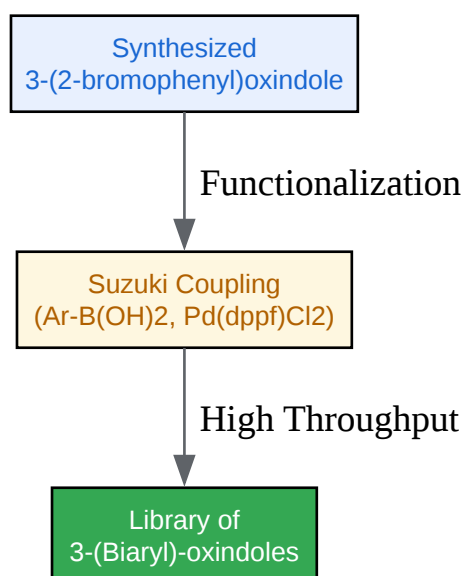
- ^1H NMR (CDCl_3): Look for the disappearance of the amide N-H (broad singlet often shifts or sharpens in the lactam) and the distinctive AB quartet or singlet of the C3-H (benzylic and -carbonyl) around 4.5-5.0 ppm.
- MS (ESI): M+H peak should correspond to the loss of one HBr unit from the starting material (Mass = SM - 80).
 - Precursor MW: ~369 Da (for dibromo).
 - Product MW: ~288 Da (monobromo).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Oligomerization (Gunk)	Concentration too high.	Dilute reaction to 0.05 M. Ensure dropwise addition of base if necessary.
Dehalogenation	Overheating or protic impurities.	Ensure solvent is strictly anhydrous. Lower Temp to 80°C and extend time.
No Reaction	Catalyst poisoning or old Base.	Use fresh NaOtBu (it hydrolyzes to NaOH/tBuOH rapidly in air). Regenerate catalyst.
Double Cyclization	Formation of tetracyclic system.	This occurs if the oxindole N attacks the second Br. Use a bulky N-protecting group (e.g., N-Benzyl) if this side reaction dominates.

Downstream Application: Library Generation

The retained bromine atom allows for rapid diversification.



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Figure 2: Utilization of the retained bromide for diversity-oriented synthesis.

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